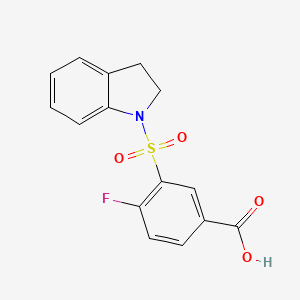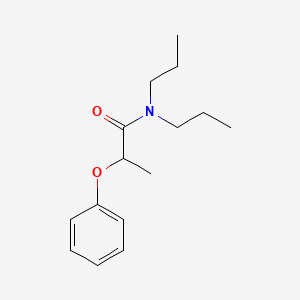
N'-cyclododecylidene-2-(4-iodophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-cyclododecylidene-2-(4-iodophenoxy)acetohydrazide: is a chemical compound with the molecular formula C20H29IN2O2 It is a derivative of acetohydrazide, featuring a cyclododecylidene group and an iodophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of N’-cyclododecylidene-2-(4-iodophenoxy)acetohydrazide typically involves the condensation reaction between cyclododecanone and 2-(4-iodophenoxy)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods:
Industrial production of N’-cyclododecylidene-2-(4-iodophenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N’-cyclododecylidene-2-(4-iodophenoxy)acetohydrazide can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of azide or thiol-substituted products.
Applications De Recherche Scientifique
Chemistry:
N’-cyclododecylidene-2-(4-iodophenoxy)acetohydrazide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
In biological research, this compound is used to study the interactions between hydrazide derivatives and biological macromolecules. It is also investigated for its potential antimicrobial and anticancer properties.
Medicine:
The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. Its hydrazide moiety is of particular interest for the development of drugs targeting specific enzymes and receptors.
Industry:
In the industrial sector, N’-cyclododecylidene-2-(4-iodophenoxy)acetohydrazide is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
Mécanisme D'action
The mechanism of action of N’-cyclododecylidene-2-(4-iodophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The iodophenoxy group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
- N’-cyclododecylidene-2-(4-morpholinyl)acetohydrazide
- 2-cyano-N’-cyclododecylideneacetohydrazide
- N’-cyclododecylidene-2-(4-methoxyphenyl)acetohydrazide
Comparison:
N’-cyclododecylidene-2-(4-iodophenoxy)acetohydrazide is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the iodophenoxy group can undergo specific substitution reactions that are not possible with other substituents, making this compound valuable for targeted synthetic and biological studies.
Propriétés
IUPAC Name |
N-(cyclododecylideneamino)-2-(4-iodophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29IN2O2/c21-17-12-14-19(15-13-17)25-16-20(24)23-22-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15H,1-11,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYOTZSSIZENRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NNC(=O)COC2=CC=C(C=C2)I)CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B5049564.png)
![(1S,9S)-11-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5049574.png)
![3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5049580.png)

![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B5049593.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5049601.png)
![N-[4-methyl-5-(4-morpholinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5049607.png)

![7-[(4-Prop-2-enoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B5049616.png)
![4-chloro-N-{3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5049629.png)

![3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5049648.png)
![5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione](/img/structure/B5049656.png)

